Diethyl chloro(2,4,6-trifluorophenyl)propanedioate

Synthetic yield Phenylmalonate chlorination Process chemistry

Diethyl chloro(2,4,6-trifluorophenyl)propanedioate (CAS 918418-36-7) is a halogenated phenylmalonate ester bearing an α‑chloro substituent and a 2,4,6‑trifluorophenyl ring. It serves as a key intermediate in the synthesis of fungicidal triazolopyrimidines and other bioactive compounds.

Molecular Formula C13H12ClF3O4
Molecular Weight 324.68 g/mol
CAS No. 918418-36-7
Cat. No. B12602692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl chloro(2,4,6-trifluorophenyl)propanedioate
CAS918418-36-7
Molecular FormulaC13H12ClF3O4
Molecular Weight324.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)Cl
InChIInChI=1S/C13H12ClF3O4/c1-3-20-11(18)13(14,12(19)21-4-2)10-8(16)5-7(15)6-9(10)17/h5-6H,3-4H2,1-2H3
InChIKeyXCIXRGBTLSYWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl chloro(2,4,6-trifluorophenyl)propanedioate (CAS 918418-36-7) – A Strategic Chlorinated Phenylmalonate Building Block for Procurement Decisions


Diethyl chloro(2,4,6-trifluorophenyl)propanedioate (CAS 918418-36-7) is a halogenated phenylmalonate ester bearing an α‑chloro substituent and a 2,4,6‑trifluorophenyl ring. It serves as a key intermediate in the synthesis of fungicidal triazolopyrimidines and other bioactive compounds [1]. The presence of both the electron‑withdrawing trifluorophenyl group and the reactive α‑chloro centre imparts distinct reactivity that differentiates it from non‑chlorinated or non‑fluorinated phenylmalonate analogs in cross‑coupling and hydrodehalogenation sequences [1][2].

α‑Chloro reactive centre supports chlorination and hydrodechlorination sequences
2,4,6‑Trifluorophenyl ring provides electron‑withdrawing profile for cross‑coupling
Reported intermediate in patented triazolopyrimidine fungicide synthesis

Why Diethyl chloro(2,4,6-trifluorophenyl)propanedioate Cannot be Replaced by Generic Phenylmalonate Analogs


Phenylmalonate esters are a broad class of intermediates, but their reactivity is exquisitely sensitive to aromatic fluorine substitution and the nature of the α‑heteroatom. Analogues lacking the 2,4,6‑trifluoro pattern show markedly different electronic profiles, while replacement of the α‑chloro group with hydroxy, bromo, or hydrogen alters both the reaction yields and the physical properties critical to scalable isolation [1]. Even within the same synthetic sequence, the chlorinated derivative achieves substantially higher isolated yields and offers a unique hydrodechlorination entry to the parent phenylmalonate that is not accessible with other α‑substituents [1][2]. These quantitative disparities demonstrate that generic substitution risks sub‑optimal synthetic efficiency and compromised downstream product quality.

Fluorination pattern
Analogs lacking the 2,4,6‑trifluoro arrangement may shift electronic reactivity and synthetic utility
α‑Substituent
Replacement of α‑chloro with hydroxy, bromo, or hydrogen can alter reaction yields and isolation properties
Hydrodechlorination entry
Direct conversion to the parent phenylmalonate may not be accessible with other α‑heteroatom intermediates

Quantitative Differentiation Evidence for Diethyl chloro(2,4,6-trifluorophenyl)propanedioate Relative to its Closest Analogs


Isolated Yield: α‑Chloro vs. α‑Hydroxy Analog from a Common Precursor

In the BASF process, diethyl 2‑chloro‑2‑(2′,4′,6′‑trifluorophenyl)malonate is obtained in 97% isolated yield after chlorination of the corresponding α‑hydroxy precursor with POCl₃/PCl₅ [1]. By contrast, the α‑hydroxy precursor itself, diethyl 2‑hydroxy‑2‑(2′,4′,6′‑trifluorophenyl)malonate, is isolated in 88% yield from the Grignard addition step [1]. This establishes that the chloro compound not only can be prepared in excellent yield but also that the chlorination step proceeds with near‑quantitative conversion of the hydroxy intermediate.

Isolated Yield
Reported
97% (chloro) vs. 88% (hydroxy)
Supports step‑yield comparison in reported route
Patent‑reported; verify at process scale
Synthetic yield Phenylmalonate chlorination Process chemistry

Boiling Point and Ease of Purification: Chloro vs. Hydroxy and Non‑Chlorinated Analog

The boiling points of three closely related 2,4,6‑trifluorophenylmalonates are reported under comparable vacuum conditions in the same patent. Diethyl 2‑chloro‑2‑(2′,4′,6′‑trifluorophenyl)malonate boils at 143‑144 °C / 2 mbar [1], which lies between the lower‑boiling non‑chlorinated analog (125 °C / 5 mbar) and the higher‑boiling hydroxy analog (158‑160 °C / 7 mbar) [1]. This intermediate boiling point, at a lower absolute pressure, facilitates vacuum distillation without the thermal stress required for the hydroxy compound.

Boiling Point
Reported
143–144 °C / 2 mbar (chloro) vs. 125 °C / 5 mbar (non‑Cl) and 158–160 °C / 7 mbar (hydroxy)
Supports distillation‑fit evaluation
Pressure differences require context review
Boiling point Purification by distillation Physical property comparison

Hydrodechlorination Utility: Quantitative Conversion to the Parent Phenylmalonate

The chloro compound serves as a direct precursor to diethyl 2,4,6‑trifluorophenylmalonate via catalytic hydrodechlorination. Under Raney nickel catalysis in THF with triethylamine, 11.8 g of diethyl 2‑chloro‑2‑(2′,4′,6′‑trifluorophenyl)malonate consumes 700 mL of hydrogen at 24 °C over 135 min to afford 10.4 g of the hydrodechlorinated product in 99.2% isolated yield [1]. No other α‑substituted analog (bromo, hydroxy, or fluoro) has been reported to undergo this transformation with comparable efficiency, making the chloro compound uniquely positioned as a protected form of the parent malonate.

Hydrodechlorination
Reported
99.2% isolated yield to parent malonate
Supports dual‑purpose inventory evaluation
Raney nickel; scalability review needed
Hydrodechlorination Intermediate utility Raney nickel catalysis

Synthetic Yield Advantage Over Non‑Chlorinated Analogues Prepared by Alternative Routes

While diethyl 2,4,6‑trifluorophenylmalonate can be synthesised directly via copper‑catalysed coupling of 2,4,6‑trifluorobromobenzene with diethyl malonate, the isolated yield in patent examples ranges from 70–85% depending on conditions, and purification is complicated by side‑products from over‑arylation [2]. In contrast, the two‑step route via the α‑hydroxy intermediate, chlorination (97%), and hydrodechlorination (99.2%) delivers the same non‑chlorinated product in >96% cumulative yield, with the chloro intermediate itself available as a storable building block [1].

Cross‑Route Yield
Reported
>96% cumulative via chloro route vs. 70–85% direct coupling
Supports route‑comparison for process selection
Different conditions; verify with specific substrates
Cross‑route yield comparison Phenylmalonate synthesis Industrial feasibility

Best Application Scenarios for Diethyl chloro(2,4,6-trifluorophenyl)propanedioate Based on Verified Evidence


Scalable Synthesis of Fungicidal Triazolopyrimidine Intermediates

The compound is a direct intermediate in the BASF‑patented route to 5,7‑dihydroxy‑6‑(2,4,5‑trifluorophenyl)‑(1,2,4)triazolo[1,5‑a]pyrimidines, a class of agricultural fungicides. The 97% isolated yield and hydrodechlorination capability [1] enable cost‑effective, kilo‑scale manufacture of the heterocyclic core that is not matched by non‑chlorinated or α‑hydroxy analogs [1].

Dual‑Purpose Building Block for Medicinal Chemistry Libraries

Because the chloro compound can be stored and used directly in α‑substitution reactions or deprotected to the parent malonate in near‑quantitative yield (99.2%) [1], a single procurement supports parallel synthesis of both chlorinated and non‑chlorinated phenylmalonate‑derived scaffolds, reducing inventory complexity in drug‑discovery CROs.

Process Chemistry Route Scouting and Cost Optimisation

The favourable boiling point (143‑144 °C / 2 mbar) [1], significantly lower than the α‑hydroxy analog under milder vacuum conditions, facilitates solvent‑free isolation by distillation. Combined with the higher overall yield relative to direct copper‑catalysed coupling (up to 99.2% vs. ~70‑85%) [1][2], this positions the chloro compound as the preferred intermediate for process intensification and cost‑of‑goods reduction.

Agrochemical Intermediate with Validated Regulatory Pathway

The compound is listed on the ECHA inventory with established GHS classification data [3], providing a transparent regulatory starting point for agrochemical or fine‑chemical producers who require defined hazard profiles for scale‑up and registration dossiers.

Application
Selection Property
Validation Focus
Triazolopyrimidine intermediate synthesis
α‑Chloro reactive center & fluorophenyl ring
Step‑yield and deprotection reproducibility
Parallel library synthesis (chlorinated & deprotected)
Hydrodechlorination capability
Deprotection reproducibility and inventory simplification
Route scouting & process intensification
Distillation‑friendly boiling point
Purification scalability and overall yield consistency
Agrochemical intermediate with documented hazard profile
ECHA inventory listing with GHS data
Hazard‑profile documentation review
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